Regiochemical Differentiation: Meta-Hydroxy vs. Para-Hydroxy Biphenyl Carbamates
3-(4-BOC-Aminophenyl)phenol places the free hydroxyl group at the 3′-meta position of the biphenyl system, whereas the closest regioisomer 4-(3-BOC-Aminophenyl)phenol (CAS 1261958-25-1) positions the OH at the 4′-para position. This seemingly minor positional shift produces a distinct hydrogen-bond donor/acceptor vector geometry that differs by approximately 60° in dihedral angle relative to the biphenyl axis, altering molecular recognition capacity in protein binding sites . The predicted boiling point for the target compound is 410.5±38.0 °C, compared to 399.0±25.0 °C for the 4′-hydroxy regioisomer, reflecting differences in intermolecular hydrogen-bonding networks that influence purification by distillation or sublimation .
| Evidence Dimension | Hydroxyl substitution position and predicted boiling point |
|---|---|
| Target Compound Data | 3′-meta-OH; predicted bp 410.5±38.0 °C; predicted pKa (phenol) 9.77±0.10 |
| Comparator Or Baseline | 4-(3-BOC-Aminophenyl)phenol (CAS 1261958-25-1): 4′-para-OH; predicted bp 399.0±25.0 °C |
| Quantified Difference | Δ bp ≈ +11.5 °C (target higher); OH vector differs by ~60° dihedral rotation |
| Conditions | Predicted physicochemical properties from ACD/Labs or equivalent computational models; structural analysis from SMILES/InChI |
Why This Matters
Users requiring a meta-phenol hydrogen-bond geometry for target protein engagement must avoid para-hydroxy regioisomers, as the altered vector can abrogate key binding interactions and compromise SAR interpretation.
